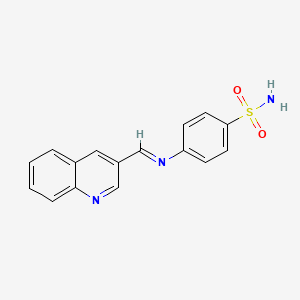
2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. The compound features a benzodioxole moiety fused to a chromone structure, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate chromone precursors. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring . The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromone structure, which imparts a distinct set of chemical and biological properties
Propiedades
Número CAS |
54401-45-5 |
|---|---|
Fórmula molecular |
C16H10O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C16H10O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-8H,9H2 |
Clave InChI |
XJKWXDPKDNEEKV-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


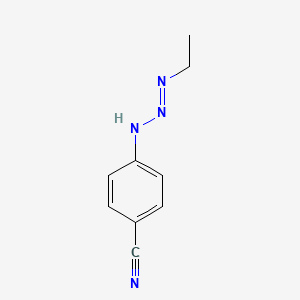
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
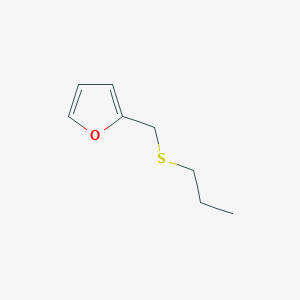
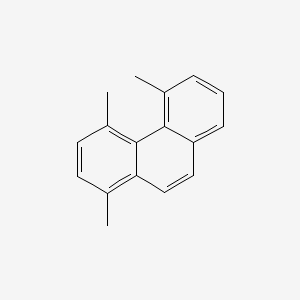
![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
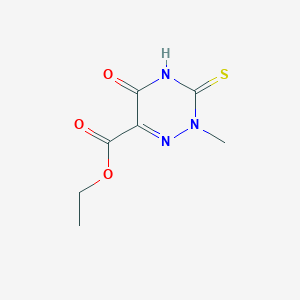
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
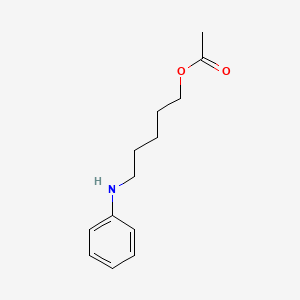
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
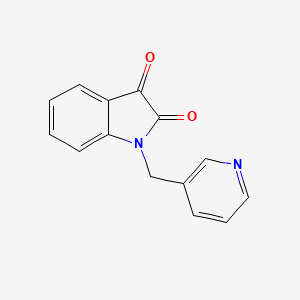

![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
